4-Methylcinnamic Acid

Description

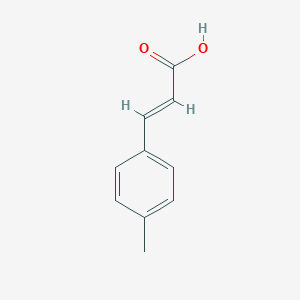

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylcinnamic acid chemical structure and IUPAC name

An In-depth Guide to 4-Methylcinnamic Acid: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure and IUPAC nomenclature of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid[1][2][3][4]

Synonyms:

Chemical Properties and Identifiers

The following table summarizes the key chemical properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1866-39-3 |

| Appearance | White to pale cream or pale yellow crystals or powder |

| Melting Point | 196-202 °C |

| SMILES | CC1=CC=C(C=CC(O)=O)C=C1[1][2][4] |

| InChI Key | RURHILYUWQEGOS-VOTSOKGWSA-N |

Chemical Structure

This compound is a derivative of cinnamic acid, characterized by a methyl group substituted at the fourth position (para position) of the phenyl ring. The "trans" or "(E)" configuration of the alkene group is the most common isomer.

Caption: 2D chemical structure of this compound.

Structural Elucidation via IUPAC Name

The IUPAC name, (2E)-3-(4-methylphenyl)prop-2-enoic acid, provides a systematic description of the molecule's structure. The following diagram illustrates the relationship between the components of the IUPAC name and the molecular structure.

Caption: Breakdown of the IUPAC name for this compound.

Experimental Protocols

This document focuses on the chemical structure and nomenclature of this compound. Detailed experimental protocols for its synthesis, purification, or analytical characterization (such as NMR, IR, or Mass Spectrometry) are application-specific and can be found in relevant chemical literature and databases. The primary analytical techniques used for structure confirmation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C=C double bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methylcinnamic acid, a compound of interest in the pharmaceutical and chemical industries. This document outlines its key physicochemical properties, details the experimental methodologies for their determination, and presents a schematic for its chemical synthesis. This compound is recognized for its role as an intermediate in the synthesis of more complex organic molecules and its potential as an antifungal agent.[1][2][3][4]

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The data below has been compiled from various chemical suppliers and databases.

| Parameter | Value |

| Melting Point | 196-198 °C[5] |

| 197-201 °C | |

| 196-202 °C[6][7] | |

| 196.5-202.5 °C | |

| Boiling Point | 228.88 °C (rough estimate)[8] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup (for a heating block apparatus): The loaded capillary tube is placed into the sample holder of the melting point apparatus, alongside a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.[11]

-

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least once with a fresh sample and a new capillary tube.[12]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this protocol would apply to its molten state or a solution, though it is less commonly performed than melting point determination for solids. The provided boiling point is an estimate.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin or mineral oil

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6][7]

-

Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6]

-

Heating: The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is heated gently.[6][7] The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[6]

-

Boiling Point Reading: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Synthesis Pathway of this compound

The following diagram illustrates a laboratory-scale synthesis method for this compound. This process involves the reaction of p-methylbenzaldehyde with succinic acid, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

References

- 1. This compound | Antifungal | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound (1866-39-3) at Nordmann - nordmann.global [nordmann.global]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phillysim.org [phillysim.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. davjalandhar.com [davjalandhar.com]

Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcinnamic acid, a compound of interest in various research and development fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid

-

Synonyms: p-Methylcinnamic acid, trans-4-Methylcinnamic acid

-

CAS Number: 1866-39-3

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.30 | Singlet | - | 1H | -COOH |

| 7.57 | Doublet | 8.1 | 2H | Ar-H (ortho to acrylic acid) |

| 7.55 | Doublet | 16.2 | 1H | =CH-COOH |

| 7.22 | Doublet | 8.1 | 2H | Ar-H (meta to acrylic acid) |

| 6.45 | Doublet | 16.2 | 1H | Ar-CH= |

| 2.32 | Singlet | - | 3H | -CH₃ |

2.1.2. ¹³C NMR (Carbon NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.81 | C=O |

| 144.02 | =C H-COOH |

| 140.20 | Ar-C -CH₃ |

| 131.61 | Ar-C -CH= |

| 129.58 | Ar-CH (meta to acrylic acid) |

| 128.22 | Ar-CH (ortho to acrylic acid) |

| 118.18 | Ar-C H= |

| 21.05 | -CH₃ |

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| 1685 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1625 | Medium | C=C stretch (Alkenyl) |

| 1515 | Medium | C=C stretch (Aromatic) |

| 1420 | Medium | C-O-H in-plane bend |

| 1300 | Medium | C-O stretch |

| 980 | Strong | =C-H out-of-plane bend (trans) |

| 820 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 60 | [M - CH₃]⁺ |

| 117 | 85 | [M - COOH]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrument: A 300 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to 15 ppm.

-

A relaxation delay of 2 seconds is applied between scans.

-

A total of 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is utilized.

-

The spectral width is set to 220 ppm.

-

A relaxation delay of 5 seconds is used.

-

Approximately 1024 scans are accumulated to achieve adequate signal intensity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum Acquisition:

-

The anvil is lowered to ensure firm contact between the sample and the ATR crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

A total of 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often derivatized. A common method is silylation:

-

Approximately 1 mg of this compound is dissolved in 100 µL of a suitable solvent (e.g., pyridine).

-

100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.

-

The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the derivatized sample is injected in split mode.

-

Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound are analyzed. The fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the FT-IR Analysis of 4-Methylcinnamic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methylcinnamic acid, a compound of interest in various research and development sectors. By detailing the characteristic vibrational frequencies of its functional groups, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₁₀H₁₀O₂) is a derivative of cinnamic acid, featuring a carboxylic acid group, a trans-alkene, and a para-substituted aromatic ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample's molecular bonds. Each functional group within the this compound molecule vibrates at a characteristic frequency, resulting in a unique spectrum that allows for its unambiguous identification and the assessment of its chemical structure.

Key Functional Groups and Their Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its primary functional groups: the carboxylic acid, the aromatic ring, and the alkene moiety. The precise positions of these bands can be influenced by the solid-state packing and intermolecular interactions, such as hydrogen bonding.

Data Presentation: FT-IR Peak Assignments for this compound

The following table summarizes the principal FT-IR absorption bands for solid-state this compound, with assignments to the specific vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3080-3000 | Medium | =C-H Stretch | Aromatic/Alkene |

| ~2920 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~1685 | Strong | C=O Stretch | Carboxylic Acid |

| ~1625 | Strong | C=C Stretch | Alkene |

| ~1610, ~1515 | Medium | C=C Stretch | Aromatic Ring |

| ~1420 | Medium | O-H Bend (in-plane) | Carboxylic Acid |

| ~1310 | Medium | C-O Stretch | Carboxylic Acid |

| ~980 | Strong | =C-H Bend (out-of-plane) | trans-Alkene |

| ~820 | Strong | C-H Bend (out-of-plane) | p-Substituted Aromatic |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for the analysis of solid this compound.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra for solid samples.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with a die

-

FT-IR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Mixing: Transfer the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Place the mixture into the pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a suitable number of scans for a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Record the FT-IR spectrum.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mandatory Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methylcinnamic acid (p-Coumaric acid). This document outlines the primary fragmentation pathways, presents quantitative data on fragment ions, and details the experimental protocols for obtaining mass spectra.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₁₀H₁₀O₂), with a molecular weight of 162.19 g/mol , is a derivative of cinnamic acid.[1][2] Its structure, featuring a carboxylic acid group, a propenoic acid linker, and a p-tolyl group, dictates its characteristic fragmentation pattern under electron ionization. Upon ionization, the molecule undergoes a series of fragmentation reactions, leading to the formation of several key fragment ions. Understanding this fragmentation is crucial for the structural elucidation and quantification of this compound in various matrices.

The fragmentation of this compound is primarily governed by cleavages adjacent to the carbonyl group and within the propenoic acid chain, as well as rearrangements involving the aromatic ring. The resulting mass spectrum is a fingerprint that allows for the unambiguous identification of the molecule.

Quantitative Analysis of Fragment Ions

The electron ionization mass spectrum of this compound is characterized by a distinct set of fragment ions. The relative intensities of these ions are crucial for spectral interpretation and database matching. The table below summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative intensities based on the NIST Mass Spectrometry Data Center.[3]

| m/z | Proposed Fragment Ion | Chemical Formula | Estimated Relative Intensity (%) |

| 162 | [M]⁺• (Molecular Ion) | [C₁₀H₁₀O₂]⁺• | 85 |

| 147 | [M - CH₃]⁺ | [C₉H₇O₂]⁺ | 60 |

| 118 | [M - CO₂]⁺• or [M - H₂O - C₂H₂]⁺• | [C₉H₁₀]⁺• | 100 (Base Peak) |

| 117 | [M - COOH]⁺ or [M - H₂O - C₂H₃]⁺ | [C₉H₉]⁺ | 95 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ | 40 |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | 25 |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺•) at m/z 162 proceeds through several key pathways. The following diagram, generated using the DOT language, illustrates the logical relationships between the major fragment ions.

Caption: Proposed EI fragmentation pathway of this compound.

Interpretation of the Fragmentation Pathway:

-

Formation of the Molecular Ion (m/z 162): The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion ([M]⁺•).

-

Loss of a Methyl Radical (m/z 147): A common fragmentation for toluene derivatives is the loss of a methyl radical (•CH₃) to form a stable ion at m/z 147.

-

Decarboxylation (m/z 118): The most prominent fragmentation pathway for many carboxylic acids is the loss of a neutral carbon dioxide (CO₂) molecule. This leads to the formation of the 4-methylstyrene radical cation, which is the base peak in the spectrum at m/z 118.

-

Formation of the 4-vinyltoluene cation (m/z 117): The ion at m/z 118 can subsequently lose a hydrogen radical (•H) to form the more stable 4-vinyltoluene cation at m/z 117.

-

Formation of the Tropylium Ion (m/z 91): The 4-vinyltoluene cation can undergo rearrangement and lose acetylene (C₂H₂) to form the highly stable tropylium ion at m/z 91.

-

Further Fragmentation (m/z 65): The tropylium ion can further fragment by losing another molecule of acetylene to produce the ion at m/z 65.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Derivatization:

For GC-MS analysis, carboxylic acids are often derivatized to increase their volatility and thermal stability. A common method is silylation.

-

Reagents:

-

This compound standard

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (HPLC grade)

-

-

Procedure:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate.

-

Transfer 100 µL of the solution to a microvial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

2. GC-MS Instrumentation and Conditions:

The following conditions are typical for the analysis of silylated cinnamic acid derivatives.[4]

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-500

-

Scan Rate: 2 scans/second

-

3. Data Acquisition and Analysis Workflow:

The following diagram illustrates the workflow for data acquisition and analysis.

Caption: Experimental workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more specific applications, optimization of the sample preparation and instrumental parameters may be required.

References

An In-depth Technical Guide to the Crystal Structure of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-Methylcinnamic acid, also known as (E)-3-(p-tolyl)acrylic acid. Due to the inaccessibility of the primary research article and its associated crystallographic information file (CIF), this document outlines the general procedures and the expected data presentation for the crystal structure analysis of this compound.

Introduction

This compound is a derivative of cinnamic acid with a methyl group substituted at the para position of the phenyl ring. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for co-crystal engineering.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform drug design and the development of new materials.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the corresponding crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 816696.[2]

Experimental Protocols

While the specific experimental details from the primary publication could not be retrieved, this section outlines the general methodologies typically employed for the synthesis, crystallization, and crystal structure determination of a small organic molecule like this compound.

2.1. Synthesis of this compound

A common method for the synthesis of this compound is the Perkin reaction, which involves the condensation of p-tolualdehyde with acetic anhydride in the presence of a weak base.

-

Materials: p-tolualdehyde, acetic anhydride, triethylamine (or sodium acetate), hydrochloric acid, ethanol.

-

Procedure:

-

A mixture of p-tolualdehyde, acetic anhydride, and triethylamine is refluxed for several hours.

-

The reaction mixture is then cooled and poured into water.

-

The resulting precipitate is hydrolyzed by boiling with a solution of sodium hydroxide.

-

The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.

-

2.2. Single-Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique for small organic molecules.

-

Materials: Purified this compound, a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating to achieve a saturated or near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

2.3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a complete crystallographic analysis. The actual values are not provided as the primary CIF file was not accessible.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₀H₁₀O₂ |

| Formula weight | 162.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z, Calculated density | 4, D.DDD Mg/m³ |

| Absorption coefficient | μ μμ μ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm³ |

| Theta range for data collection | θ.θ° to θθ.θ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.ZZZZ |

| Largest diff. peak and hole | 0.XXX and -0.YYY e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | X.XXX(Y) |

| C2 - C3 | Y.YYY(Z) |

| ... | ... |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| C1 - C2 - C3 | XXX.X(Y) |

| C2 - C3 - C4 | YYY.Y(Z) |

| ... | ... |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Angle (°) |

| C1 - C2 - C3 - C4 | XXX.X(Y) |

| C2 - C3 - C4 - C5 | YYY.Y(Z) |

| ... | ... |

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a crystal structure.

References

The Biological Activity of 4-Methylcinnamic Acid: A Technical Guide for Researchers

An In-depth Examination of the Antifungal, Anti-inflammatory, and Tyrosinase Inhibitory Properties of a Promising Cinnamic Acid Derivative

Introduction

4-Methylcinnamic acid, a derivative of the naturally occurring organic compound cinnamic acid, has emerged as a molecule of significant interest within the scientific community. Possessing a range of biological activities, this compound holds potential for applications in drug development, particularly in the fields of antifungal therapy and anti-inflammatory treatments. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal, anti-inflammatory, and tyrosinase inhibitory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antifungal Activity

This compound has demonstrated notable antifungal properties, primarily by acting as an intervention catalyst to overcome antifungal tolerance. It enhances the efficacy of conventional cell wall-disrupting antifungal agents.

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

The primary antifungal mechanism of this compound involves the disruption of the fungal cell wall integrity. This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade for maintaining cell wall homeostasis in fungi. By interfering with this pathway, this compound sensitizes fungi to cell wall-targeting drugs.

Quantitative Data: Antifungal Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound alone against a broad range of fungal species are not extensively documented in readily available literature, its synergistic effects with other antifungal agents have been noted. For instance, it has been shown to enhance the activity of cell wall-disrupting agents.

| Fungal Strain | Compound | Concentration | Effect |

| Saccharomyces cerevisiae (cell wall integrity mutants slt2Δ and bck1Δ) | This compound | 0.5 mM | Growth inhibition[1] |

| Saccharomyces cerevisiae (glutathione reductase mutant glr1Δ) | This compound | 0.5 mM | Complete growth inhibition[1] |

| Aspergillus brasiliensis | This compound + Caspofungin or Octyl gallate | 0.1-6.4 mM | Chemosensitizing effect, reduces MIC of partner drug[1] |

Table 1: Antifungal activity of this compound.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. While specific data for this compound is limited, studies on related compounds suggest a mechanism involving the inhibition of key inflammatory pathways.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Cinnamic acid derivatives are thought to interfere with this process, thereby reducing the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

Quantitative data on the anti-inflammatory activity of this compound is not extensively available. However, studies on closely related cinnamic acid derivatives provide insights into their potential potency.

| Cell Line | Stimulant | Compound | IC50 | Effect |

| RAW 246.7 Macrophages | LPS | Cinnamic Acid | - | Inhibition of NO production |

| RAW 246.7 Macrophages | LPS | 4-Methoxycinnamic acid | - | Downregulation of IL-1β, TNF-α, IL-6, and iNOS[2] |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the food industry to prevent browning. Cinnamic acid and its derivatives have been investigated for their tyrosinase inhibitory potential.

Quantitative Data: Tyrosinase Inhibition

While a specific IC50 value for this compound as a tyrosinase inhibitor is not explicitly stated in the provided search results, studies on other cinnamic acid derivatives show a wide range of inhibitory activities.

| Compound | IC50 (µM) | Source |

| Cinnamic acid | >250 | Mushroom Tyrosinase[3] |

| p-Coumaric acid | 115.6 | Mushroom Tyrosinase[3] |

| Isoferulic acid | 114.9 | Mushroom Tyrosinase[3] |

Table 3: Tyrosinase inhibitory activity of various cinnamic acid derivatives.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives has been explored against various cancer cell lines. While specific IC50 values for this compound are not provided in the search results, data for other derivatives suggest that this class of compounds warrants further investigation.

| Cell Line | Compound | IC50 (µM) |

| HT-144 (Melanoma) | Cinnamic acid | 2400[4] |

Table 4: Anticancer activity of cinnamic acid.

Experimental Protocols

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the test compound solutions to the respective wells. A control well should contain the solvent only.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antifungal Susceptibility Testing (MIC Determination) by Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Materials:

-

Fungal strain

-

Appropriate broth medium (e.g., RPMI-1640)

-

Test compound

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well (except for the sterility control) with the fungal suspension.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth, or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB Signaling Pathway

Objective: To investigate the effect of a compound on the protein expression levels of key components of the NF-κB signaling pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide)

-

Test compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for a specified time, followed by stimulation with LPS.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound exhibits a range of interesting biological activities, with its role as an antifungal chemosensitizing agent being the most well-documented. Its ability to disrupt fungal cell wall integrity by targeting the MAPK pathway presents a promising strategy for combating antifungal resistance. While its anti-inflammatory and anticancer properties are less characterized, the activities of related cinnamic acid derivatives suggest that this compound is a worthy candidate for further investigation in these areas. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this versatile compound. Further studies are warranted to establish a more comprehensive profile of its biological effects and to elucidate the precise molecular mechanisms underlying its activities.

References

Antifungal Properties of 4-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, has emerged as a compound of interest in the field of antifungal research. Exhibiting notable antifungal activity, its primary mechanism of action is believed to be the disruption of the fungal cell wall. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it impacts.

Data Presentation: Antifungal Efficacy of this compound

The antifungal activity of this compound has been evaluated both as a standalone agent and in combination with conventional antifungal drugs. The following tables summarize the key quantitative findings from available research.

Table 1: Inhibitory Activity of this compound Against Saccharomyces cerevisiae Mutants

| Fungal Strain | Gene Deletion | Pathway Affected | Concentration of this compound | Observation | Reference |

| Saccharomyces cerevisiae | slt2Δ | Cell Wall Integrity (MAPK) | 0.5 mM | Complete growth inhibition | [1] |

| Saccharomyces cerevisiae | bck1Δ | Cell Wall Integrity (MAPKKK) | 0.5 mM | Complete growth inhibition | [1] |

| Saccharomyces cerevisiae | glr1Δ | Glutathione Reductase | 0.5 mM | Complete growth inhibition | [1] |

Table 2: Chemosensitizing Effect of this compound in Combination with Antifungal Agents Against Aspergillus brasiliensis

| Antifungal Agent | MIC of Agent Alone (μg/mL) | MIC of this compound Alone (mM) | Combination | MIC of Agent in Combination (μg/mL) | MIC of this compound in Combination (mM) | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |

| Caspofungin | >32 | >6.4 | Caspofungin + this compound | 16 | 1.6 | ≤0.5 | Synergistic | [1] |

| Octyl gallate | >0.2 | >6.4 | Octyl gallate + this compound | 0.1 | 3.2 | ≤0.5 | Synergistic | [1] |

Mechanism of Action

The primary antifungal mechanism of this compound is attributed to its ability to disrupt the fungal cell wall integrity. This is strongly suggested by its potent activity against Saccharomyces cerevisiae mutants with deletions in key genes of the Cell Wall Integrity (CWI) signaling pathway, namely slt2Δ and bck1Δ. The CWI pathway is a critical MAP kinase (MAPK) cascade that regulates cell wall synthesis and remodeling in response to stress. By interfering with this pathway, this compound likely compromises the structural integrity of the fungal cell wall, leading to growth inhibition.

While some cinnamic acid derivatives have been found to inhibit ergosterol biosynthesis by targeting the CYP51 enzyme (14α-demethylase), direct evidence for this compound's involvement in this pathway is currently limited.[2][3]

Signaling Pathways

The main signaling pathway implicated in the antifungal action of this compound is the Cell Wall Integrity (CWI) pathway. This pathway is a highly conserved MAP kinase cascade in fungi.

Caption: Fungal Cell Wall Integrity (CWI) Pathway and potential targets of this compound.

The potent activity of this compound against bck1Δ and slt2Δ mutants suggests that it may directly or indirectly inhibit the function of the Bck1 and/or Slt2 kinases, or other components that regulate their activity. This inhibition disrupts the signaling cascade, preventing the activation of downstream transcription factors like Rlm1, which are necessary for the expression of genes involved in cell wall maintenance and repair.

Experimental Protocols

The following are generalized protocols for assessing the antifungal properties of this compound, based on the methodologies referenced in the literature, primarily the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A for filamentous fungi.[1][4][5][6][7]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Fungal inoculum, adjusted to the appropriate concentration

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.

-

Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., for yeasts, adjust to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.

Caption: General workflow for antifungal susceptibility testing.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is used to determine whether this compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.[8][9][10]

Procedure:

-

Following the MIC determination from Protocol 1, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

-

Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

-

Incubate the agar plates at 35°C until growth is visible in the spot from the growth control well.

-

The MFC is the lowest concentration of this compound from which there is no fungal growth on the subculture agar plate (or a ≥99.9% reduction in CFUs compared to the initial inoculum).

Interpretation:

-

If the MFC is equal to or within two dilutions of the MIC, the compound is generally considered fungicidal .

-

If the MFC is significantly higher than the MIC (e.g., >4 times the MIC), the compound is considered fungistatic .[11]

Conclusion

This compound demonstrates promising antifungal properties, primarily through the disruption of the fungal cell wall integrity pathway. Its ability to act synergistically with existing antifungal agents highlights its potential as a chemosensitizer to overcome drug resistance. Further research is warranted to fully elucidate its spectrum of activity against a broader range of pathogenic fungi, to pinpoint its precise molecular targets within the CWI pathway, and to explore other potential mechanisms of action, such as the inhibition of ergosterol biosynthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Borneol-Containing Cinnamic Acid Derivatives from Pinus yunnanensis as CYP51 Inhibitors: Design, Synthesis, and Mechanistic Study for Fungicidal Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.antpedia.com [img.antpedia.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

The Phenylpropanoid Pathway: A Technical Guide to the Discovery and Natural Occurrence of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its extensive family of derivatives are naturally occurring phenolic compounds synthesized by plants through the phenylpropanoid pathway.[1] These molecules play a crucial role in plant physiology, contributing to structural integrity, defense against pathogens, and protection from UV radiation.[2][3] Beyond their botanical significance, cinnamic acid derivatives have garnered substantial interest in the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6][7] This in-depth technical guide explores the discovery and natural occurrence of these multifaceted compounds, providing a comprehensive overview of their biosynthesis, key derivatives, and the experimental methodologies used for their study. Quantitative data on their biological activities are summarized for comparative analysis, and key biochemical and experimental workflows are visualized to facilitate a deeper understanding of their scientific importance.

Discovery and Natural Occurrence

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, was first isolated from cinnamon oil.[1] It exists as both cis and trans isomers, with the trans isomer being the more common and stable form found in nature.[5] Cinnamic acid and its derivatives are widespread throughout the plant kingdom, found in fruits, vegetables, grains, and spices.[8][9] Notable dietary sources include cinnamon, from which the compounds derive their name, as well as coffee, tea, apples, citrus fruits, and whole grains.[8][9]

Key derivatives of cinnamic acid are formed through hydroxylation and methoxylation of the phenyl ring. These include, but are not limited to:

-

p-Coumaric acid: A hydroxylated derivative commonly found in a wide variety of edible plants.

-

Caffeic acid: A dihydroxylated derivative abundant in coffee and a potent antioxidant.[8]

-

Ferulic acid: A methoxylated and hydroxylated derivative, also with strong antioxidant properties, and prevalent in cereal grains.[8]

-

Sinapic acid: A dimethoxylated and hydroxylated derivative.

These derivatives rarely occur in their free form and are often found as esters or glycosides.[10]

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of cinnamic acid and its derivatives is a well-characterized metabolic route in plants known as the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenylpropanoid compounds.[11]

The initial and committing step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[11] From cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, lead to the diverse array of cinnamic acid derivatives. For instance, cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid.[3]

Biosynthesis of Cinnamic Acid Derivatives.

Biological Activities and Quantitative Data

Cinnamic acid derivatives exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Their antioxidant properties are attributed to their ability to scavenge free radicals and chelate metal ions.[12] The anti-inflammatory effects are often linked to the inhibition of key signaling pathways such as NF-κB and the MAPK pathway.[7][13] Furthermore, numerous studies have demonstrated their potential as anticancer agents through mechanisms like apoptosis induction and inhibition of cell proliferation.[7]

The following tables summarize the quantitative data for the biological activities of various cinnamic acid derivatives.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 Value | Reference |

| Cinnamic Acid | DPPH | 1.2 µg/mL | [14] |

| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 µg/mL | [6] |

| Cinnamic Acid | DPPH | 0.18 µg/mL | [6] |

| Vitamin C (Standard) | DPPH | 0.12 µg/mL | [6] |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholine | Lipid Peroxidation | Similar to Trolox | [4] |

| Ferulic Acid Derivative with morpholine | Lipid Peroxidation | More active than Trolox | [4] |

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 Value | Reference |

| Phenoxyphenyl cinnamic acid and propranolol derivative (2b) | Lipoxygenase (LOX) Inhibition | 6 µM | [15] |

| Cinnamic acid and propranolol conjugate (1a) | Lipoxygenase (LOX) Inhibition | 66 µM | [15] |

| Cinnamic acid derivative (3i) | Lipoxygenase (LOX) Inhibition | 7.4 µM | [8] |

Table 3: Anticancer Activity of Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | ~3.2 µM | [2] |

| trans-Cinnamic acid | HT29 (Colon Cancer) | 250 µM | [2] |

| Cinnamic acid derivative (5) | A-549 (Lung Cancer) | 10.36 µM | [5] |

| Cinnamic acid derivative (1) | A-549 (Lung Cancer) | 11.38 µM | [5] |

| Cinnamic acid derivative (9) | A-549 (Lung Cancer) | 11.06 µM | [5] |

| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | MDA-MB-231 (Breast Cancer) | < 240 µM | [16] |

| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HeLa (Cervical Cancer) | < 240 µM | [16] |

Table 4: Yield of Cinnamic Acid and Cinnamaldehyde from Cinnamon (Cinnamomum cassia) using Different Extraction Methods

| Extraction Method | Compound | Yield | Optimal Conditions | Reference |

| Microwave-Assisted Extraction (MAE) | Cinnamic Acid | 6.48 mg/100 mL | 59% ethanol, 147.5 W, 3.4 min | [17] |

| Microwave-Assisted Extraction (MAE) | Cinnamaldehyde | 244.45 mg/100 mL | 59% ethanol, 147.5 W, 3.4 min | [17] |

| Ultrasound-Assisted Extraction (UAE) | Cinnamic Acid | Lower than MAE | - | [17] |

| Ultrasound-Assisted Extraction (UAE) | Cinnamaldehyde | Lower than MAE | - | [17] |

| Reflux Extraction (RE) | Cinnamic Acid | Comparable to MAE | - | [17] |

| Reflux Extraction (RE) | Cinnamaldehyde | Comparable to MAE | - | [17] |

| Maceration | Cinnamic Acid | 151.35 mg/g dry extract | 96% ethanol | [18] |

| Maceration | Cinnamaldehyde | 124.14 mg/g dry extract | 96% ethanol | [18] |

Key Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the most well-documented targets.

The MAPK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Certain cinnamic acid derivatives have been shown to directly bind to components of the MAPK pathway, thereby modulating its activity and influencing downstream cellular responses.[7] For instance, trans-cinnamic acid has been found to induce fibroblast migration through the PKA and p38-MAPK signaling pathways.[19]

Modulation of the MAPK Signaling Pathway.

The NF-κB signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines. Cinnamic acid and its derivatives have been demonstrated to inhibit the activation of this pathway, leading to a reduction in inflammation.[13]

Experimental Protocols

A general workflow for the study of cinnamic acid derivatives from natural sources involves extraction, isolation and purification, characterization, and biological activity assessment.

General Experimental Workflow.

Extraction of Cinnamic Acid Derivatives from Plant Material

This protocol provides a general guideline for solvent extraction. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern, more efficient alternatives.

-

1.1. Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

-

1.2. Maceration:

-

1.2.1. Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

1.2.2. Place the powder in a suitable container and add a solvent (e.g., 96% ethanol) in a specific ratio (e.g., 1:10 w/v).[18]

-

1.2.3. Seal the container and allow it to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional shaking.

-

1.2.4. Filter the mixture to separate the extract from the solid plant material.

-

1.2.5. Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

1.3. Microwave-Assisted Extraction (MAE):

-

1.3.1. Place a weighed amount of the plant powder (e.g., 2.5 g) in a microwave extraction vessel with a suitable solvent (e.g., 50 mL of 59% ethanol).[17]

-

1.3.2. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[17]

-

1.3.3. After extraction, cool the vessel and filter the extract.

-

-

1.4. Ultrasound-Assisted Extraction (UAE):

-

1.4.1. Submerge the extraction vessel containing the plant powder and solvent in an ultrasonic bath.

-

1.4.2. Apply ultrasound at a specific frequency and power for a defined time.

-

1.4.3. Filter the extract after the process.

-

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

-

2.1. Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

2.2. HPLC System: Use a reversed-phase C18 column.

-

2.3. Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

2.4. Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over time to elute compounds with increasing hydrophobicity.

-

2.5. Detection: Monitor the elution profile using a UV detector at a wavelength where cinnamic acid derivatives absorb (e.g., 280 nm or 320 nm).

-

2.6. Fraction Collection: Collect the fractions corresponding to the peaks of interest.

-

2.7. Purity Check: Analyze the collected fractions again by HPLC to ensure the purity of the isolated compounds.

Structural Characterization

-

3.1. Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HMBC, HSQC): Used to establish the complete structure of the molecule by determining the correlations between protons and carbons.

-

Biological Activity Assays

-

4.1.1. Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

4.1.2. Assay Procedure:

-

4.1.2.1. In a 96-well plate, add different concentrations of the test compound.

-

4.1.2.2. Add the DPPH solution to each well.

-

4.1.2.3. Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

4.1.2.4. Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

4.1.3. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

4.1.4. IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

4.2.1. Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.

-

4.2.2. Assay Procedure (using a commercial kit):

-

4.2.2.1. Prepare the reaction buffer, COX-2 enzyme, and substrate (arachidonic acid) according to the kit's instructions.

-

4.2.2.2. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and different concentrations of the test compound.

-

4.2.2.3. Initiate the reaction by adding the substrate.

-

4.2.2.4. Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric) with a microplate reader.

-

-

4.2.3. Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

-

4.3.1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

4.3.2. Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

4.3.3. Treatment: Treat the cells with different concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

4.3.4. Assay Procedure:

-

4.3.4.1. After the treatment period, remove the medium and add a fresh medium containing MTT solution to each well.

-

4.3.4.2. Incubate the plate for a few hours to allow the formazan crystals to form.

-

4.3.4.3. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

4.3.4.4. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

4.3.5. Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

Cinnamic acid and its derivatives represent a vast and structurally diverse class of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in the human diet and their well-documented biological activities make them an attractive area of research. This technical guide provides a foundational understanding of their discovery, biosynthesis, and methods of study, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided quantitative data and visualized pathways serve as a practical resource for the continued exploration of these promising compounds.

References

- 1. researchwithnj.com [researchwithnj.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. biomedres.us [biomedres.us]

- 7. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. CN109020796A - A method of extracting cinnamic acid from cinnamon oil - Google Patents [patents.google.com]

- 12. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylcinnamic acid (CAS No. 1866-39-3), a compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

Signal Word: Warning[1][2][3][4]

Quantitative Safety Data

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | ||

| Acute Dermal Toxicity (LD50) | No data available | ||

| Acute Inhalation Toxicity (LC50) | No data available | ||

| Skin Corrosion/Irritation | Category 2 (Irritant) | [1][2][3] | |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | [1][2][3] | |

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | [2] | |

| Carcinogenicity | No data available | [1][2] | |

| Reproductive Toxicity | No data available | [2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1][2] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] | |

| Aspiration Hazard | No data available |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, Fine Crystalline Powder | [2][3][6] |

| Appearance | White | [2][3] |

| Odor | No information available | [2][3] |

| Melting Point/Range | 196 - 201 °C (384.8 - 393.8 °F) | [3][7][8][9] |

| Boiling Point/Range | No information available | [3] |

| Flash Point | No information available | [3][10] |

| Autoignition Temperature | No information available | [10][11] |

| Flammability (solid, gas) | No information available | [3] |

| Explosion Limits | No data available | [3][10] |

| Vapor Pressure | No information available | [3][10] |

| Solubility | No information available | [10] |

| Molecular Formula | C10H10O2 | [3][4][9] |

| Molecular Weight | 162.19 g/mol | [5][7][9] |

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines that would be employed to determine the quantitative toxicological data for a substance like this compound.

Acute Oral Toxicity (OECD 423)

-

Principle: The Acute Toxic Class Method is a stepwise procedure using three animals of a single sex (typically female rats) per step.[4] The substance is administered orally at one of the defined doses (5, 50, 300, 2000, or 5000 mg/kg).[4][12]

-

Methodology:

-

Animals are fasted prior to dosing.[4]

-

The test substance is administered in a single dose by gavage.[4]

-

The absence or presence of compound-related mortality or moribund status of the animals dosed at one step determines the next step (e.g., dosing at a higher or lower concentration, or cessation of testing).[4]

-

Animals are observed for up to 14 days for signs of toxicity and mortality.[12]

-

A post-mortem examination is performed on all animals.[12]

-